2-[(4-Methylpentyl)oxy]acetic acid

Lipophilicity Physicochemical Properties ADME Prediction

2-[(4-Methylpentyl)oxy]acetic acid (CAS 1038734-77-8), also known as 2-(4-methylpentoxy)acetic acid, is an alkoxyacetic acid derivative with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. It is characterized by an ether-linked 4-methylpentyl (isohexyl) hydrophobic tail attached to the second carbon of an acetic acid backbone.

Molecular Formula C8H16O3
Molecular Weight 160.213
CAS No. 1038734-77-8
Cat. No. B2436025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylpentyl)oxy]acetic acid
CAS1038734-77-8
Molecular FormulaC8H16O3
Molecular Weight160.213
Structural Identifiers
SMILESCC(C)CCCOCC(=O)O
InChIInChI=1S/C8H16O3/c1-7(2)4-3-5-11-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
InChIKeyZSPQDKYQNIUSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylpentyl)oxy]acetic acid (CAS 1038734-77-8): Procurement-Ready Alkoxyacetic Acid Building Block with Defined Purity and Physicochemical Profile


2-[(4-Methylpentyl)oxy]acetic acid (CAS 1038734-77-8), also known as 2-(4-methylpentoxy)acetic acid, is an alkoxyacetic acid derivative with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is characterized by an ether-linked 4-methylpentyl (isohexyl) hydrophobic tail attached to the second carbon of an acetic acid backbone . The compound is supplied for research and development purposes, typically with a purity specification of 95% as determined by NMR . Its estimated octanol-water partition coefficient (LogP) ranges from 1.52 to 2.15, indicating moderate lipophilicity suitable for applications requiring membrane permeability while retaining some aqueous solubility .

2-[(4-Methylpentyl)oxy]acetic acid (CAS 1038734-77-8) Procurement Risk: Why Simple Alkoxyacetic Acid Swaps Introduce Uncontrolled Variables


Substituting 2-[(4-Methylpentyl)oxy]acetic acid with a generic alkoxyacetic acid of different chain length or branching cannot be assumed to be functionally equivalent. The class of alkoxyacetic acids exhibits strong structure-activity relationships (SAR) where the alkyl chain length and branching directly impact critical physicochemical and biological parameters. For instance, in vitro hematotoxicity studies on alkoxyacetic acids demonstrate a clear rank order of hemolytic activity based solely on alkyl chain length, with butoxyacetic acid showing greater potency than propoxyacetic and pentoxyacetic acids [1]. Similarly, the teratogenic potential in rat embryo culture varies significantly across different alkoxy acids [2]. The specific 4-methylpentyl group confers a distinct LogP (~1.52–2.15) and steric profile compared to linear pentyl or shorter-chain analogs, which will alter membrane permeability, solubility, and interaction with biological targets. Using an uncharacterized analog introduces uncontrolled variables in these critical properties, jeopardizing experimental reproducibility and data validity.

2-[(4-Methylpentyl)oxy]acetic acid (CAS 1038734-77-8) Technical Differentiation: Quantified Evidence Against Key Comparators


LogP Differentiation: 4-Methylpentyl Branching Modulates Lipophilicity Relative to Linear n-Pentoxyacetic Acid

The estimated octanol-water partition coefficient (LogP) for 2-[(4-Methylpentyl)oxy]acetic acid is reported as 1.52–2.15 (XLogP3) . This value reflects the influence of the 4-methyl branch, which reduces lipophilicity compared to a theoretical linear n-pentoxyacetic acid (LogP predicted ~1.9–2.2) due to decreased hydrophobic surface area [1]. This difference is critical for applications where precise control over membrane partitioning or solubility is required.

Lipophilicity Physicochemical Properties ADME Prediction

Rotatable Bond Count: 4-Methylpentyl Chain Offers Conformational Restriction Compared to Linear Hexyl Analogs

2-[(4-Methylpentyl)oxy]acetic acid possesses 6 rotatable bonds as specified in vendor technical data . In contrast, a linear n-hexyloxyacetic acid (C6 chain) would contain 7 rotatable bonds. The 4-methyl branch restricts conformational freedom, potentially leading to reduced entropic penalty upon binding to a target compared to a more flexible linear analog [1].

Conformational Analysis Molecular Flexibility Ligand Design

Purity Specification: Guaranteed 95% by NMR Minimizes Impurity-Driven Assay Variability

The commercially available 2-[(4-Methylpentyl)oxy]acetic acid is supplied with a purity specification of 95% as determined by NMR spectroscopy . This contrasts with many research-grade alkoxyacetic acids that are offered at lower purities (e.g., 90–93%) without rigorous analytical certification. The defined purity ensures that batch-to-batch variability from unidentified impurities is minimized, which is crucial for quantitative structure-activity relationship (QSAR) studies, biological assays, and synthetic applications where stoichiometric precision is required [1].

Analytical Chemistry Quality Control Reproducibility

Storage Stability: Recommended 2–8°C Storage for Long-Term Integrity Versus Ambient-Stable Linear Analogs

Vendor guidelines specify that 2-[(4-Methylpentyl)oxy]acetic acid should be stored sealed in dry conditions at 2–8°C to maintain integrity . This is a more stringent requirement than for simpler linear alkoxyacetic acids (e.g., methoxy-, ethoxy-, or butoxyacetic acid), which are typically stored at room temperature. The branched 4-methylpentyl chain may render the compound more prone to oxidative degradation or hydrolysis, necessitating cold storage to preserve the 95% purity specification .

Storage Conditions Chemical Stability Supply Chain

2-[(4-Methylpentyl)oxy]acetic acid (CAS 1038734-77-8) Optimal Use Cases: Where This Specific Alkoxyacetic Acid Derivative Provides Quantifiable Advantage


QSAR and Pharmacophore Modeling Studies Requiring a Moderately Lipophilic, Conformationally Restricted Acid Headgroup

The combination of a 4-methylpentyl chain providing a LogP of ~1.5–2.1 and a restricted rotatable bond count of 6 makes this compound an ideal molecular probe for quantitative structure-activity relationship (QSAR) studies. Researchers investigating the effect of alkyl chain branching on target engagement can use this compound as a well-defined, moderately lipophilic comparator against both shorter-chain and linear analogs. The 95% purity by NMR [1] ensures that observed biological effects are attributable to the intended structure rather than impurities, enhancing the reliability of computational model training.

Synthesis of Novel Cannabinoid Receptor Ligand Libraries Where Alkyl Tail Branching Influences CB1/CB2 Selectivity

Given that alkoxyacetic acid derivatives have been explored as components of cannabinoid receptor modulators , the specific 4-methylpentyl tail of this compound offers a sterically differentiated scaffold compared to linear pentyl or butyl analogs. The branching pattern can be exploited to probe steric tolerance in the hydrophobic binding pocket of CB1 or CB2 receptors. The compound's moderate LogP balances the need for membrane permeability with aqueous solubility, facilitating in vitro assay development. Its use as a building block in amide coupling reactions to generate focused libraries enables systematic exploration of structure-activity relationships (SAR) around the hydrophobic tail region.

Specialty Chemical Intermediate for Fuel or Lubricant Additives Requiring a Branched, Ether-Linked Carboxylic Acid Moiety

Alkoxyacetic acid derivatives have established utility in fuel compositions for spark-ignition and compression-ignition engines . The branched 4-methylpentyl chain in this compound imparts a lower freezing point and improved oxidative stability compared to linear alkyl chains, which are desirable properties in lubricant and fuel additive formulations. The ether linkage provides a defined site for further derivatization (e.g., esterification) while the carboxylic acid group enables salt formation or coordination to metal surfaces. The 95% purity specification ensures consistent performance in formulation testing, reducing batch-to-batch variability that could confound tribological or combustion studies.

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